molecular formula C7H13N3 B2882340 1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanamine CAS No. 1480011-80-0

1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanamine

Cat. No.: B2882340
CAS No.: 1480011-80-0
M. Wt: 139.202
InChI Key: UBBJFLHFRRFCTF-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanamine is an organic compound with the molecular formula C7H13N3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanamine typically involves the alkylation of 3,5-dimethylpyrazole with an appropriate alkylating agent. One common method involves the reaction of 3,5-dimethylpyrazole with bromoethane in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) solvent . The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like THF or ethanol.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced amine derivatives, and various substituted pyrazole compounds.

Mechanism of Action

The mechanism of action of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanamine is unique due to its specific substitution pattern and the presence of an ethanamine group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(1,5-dimethylpyrazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5-4-7(6(2)8)9-10(5)3/h4,6H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBJFLHFRRFCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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